5-Methyl-oxazole-4-carboxamidine
Overview
Description
5-Methyl-oxazole-4-carboxamidine is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and a carboxamidine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-oxazole-4-carboxamidine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with reagents such as Deoxo-Fluor® to form oxazolines, followed by oxidation to yield oxazoles . The reaction conditions often involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. The use of manganese dioxide as a heterogeneous oxidizing agent in packed reactors is a notable method for the large-scale production of oxazoles .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-oxazole-4-carboxamidine undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic substitution reactions on the oxazole ring, facilitated by the electron-rich nature of the heterocycle.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and NiO2.
Substitution Reagents: Halogens and other electrophiles under mild conditions.
Major Products:
Oxidation Products: Oxazoles with various substituents depending on the starting materials.
Substitution Products: Halogenated oxazoles and other derivatives.
Scientific Research Applications
5-Methyl-oxazole-4-carboxamidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-oxazole-4-carboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Oxazole Derivatives: Compounds like 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole share structural similarities and exhibit comparable biological activities.
Macrooxazoles: These compounds, such as macrooxazole A and B, also feature oxazole rings and are studied for their antimicrobial properties.
Uniqueness: 5-Methyl-oxazole-4-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamidine group enhances its potential as a bioactive molecule, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-1,3-oxazole-4-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-4(5(6)7)8-2-9-3/h2H,1H3,(H3,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDZSHZBOJRRAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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